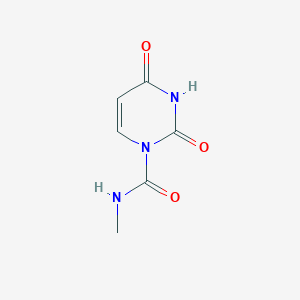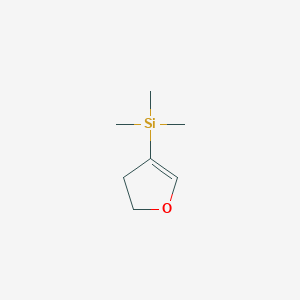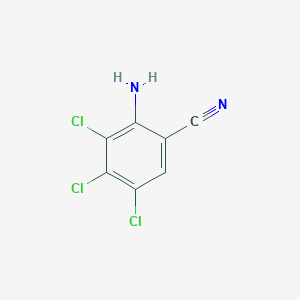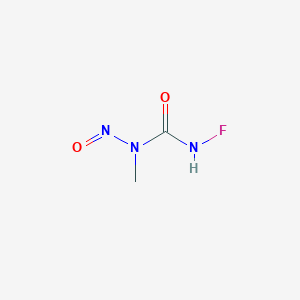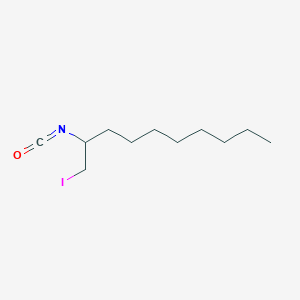
1-Iodo-2-isocyanatodecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Iodo-2-isocyanatodecane is an organic compound that belongs to the class of alkyl halides and isocyanates It is characterized by the presence of an iodine atom and an isocyanate group attached to a decane chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Iodo-2-isocyanatodecane can be synthesized through a multi-step process. One common method involves the iodination of 2-isocyanatodecane. This can be achieved by reacting 2-isocyanatodecane with iodine in the presence of a suitable catalyst under controlled conditions. The reaction typically requires an inert atmosphere and a solvent such as dichloromethane to facilitate the process.
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of automated systems and advanced purification techniques further enhances the efficiency of industrial production.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Iodo-2-isocyanatodecane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as hydroxide, amine, or thiol groups.
Addition Reactions: The isocyanate group can react with nucleophiles like alcohols or amines to form urethanes or ureas.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form iodide derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide, ammonia, or thiols are commonly used under mild to moderate conditions.
Addition Reactions: Alcohols or amines are used in the presence of catalysts like dibutyltin dilaurate.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are employed.
Major Products Formed:
Substitution Reactions: Products include alcohols, amines, and thiols.
Addition Reactions: Products include urethanes and ureas.
Oxidation and Reduction Reactions: Products include oxides and iodide derivatives.
Applications De Recherche Scientifique
1-Iodo-2-isocyanatodecane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules through substitution and addition reactions.
Biology: The compound is used in the study of enzyme inhibition and protein modification due to its reactive isocyanate group.
Industry: The compound is used in the production of specialty chemicals, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-Iodo-2-isocyanatodecane involves its reactive functional groups:
Isocyanate Group: The isocyanate group reacts with nucleophiles, forming stable covalent bonds. This reactivity is exploited in the modification of proteins and other biomolecules.
Iodine Atom:
Molecular Targets and Pathways:
Enzymes: The compound can inhibit enzyme activity by modifying active site residues.
Proteins: It can modify protein structures, affecting their function and stability.
Comparaison Avec Des Composés Similaires
1-Iodo-2-isocyanatodecane can be compared with other similar compounds:
1-Iodo-2-isocyanatohexane: Similar structure but with a shorter carbon chain, leading to different physical properties and reactivity.
1-Iodo-2-isocyanatododecane: Longer carbon chain, resulting in higher molecular weight and different solubility characteristics.
1-Bromo-2-isocyanatodecane: Bromine instead of iodine, leading to different reactivity and substitution patterns.
Propriétés
Numéro CAS |
89422-65-1 |
|---|---|
Formule moléculaire |
C11H20INO |
Poids moléculaire |
309.19 g/mol |
Nom IUPAC |
1-iodo-2-isocyanatodecane |
InChI |
InChI=1S/C11H20INO/c1-2-3-4-5-6-7-8-11(9-12)13-10-14/h11H,2-9H2,1H3 |
Clé InChI |
HUQIXZZGJRMTBK-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC(CI)N=C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(2-Ethyl-2-methyl-1,3-dioxolan-4-yl)methyl]piperidine](/img/structure/B14375295.png)
![[Di(methanesulfonyl)methanesulfonyl]ethane](/img/structure/B14375298.png)

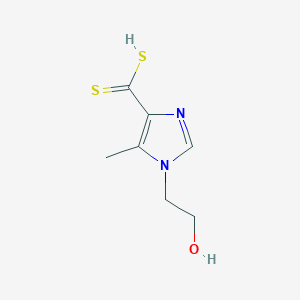
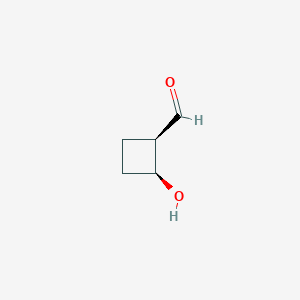
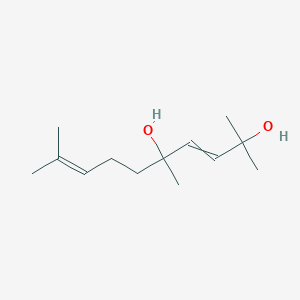
![2,6-Bis({bis[2-(pyridin-2-yl)ethyl]amino}methyl)-4-methylphenol](/img/structure/B14375320.png)
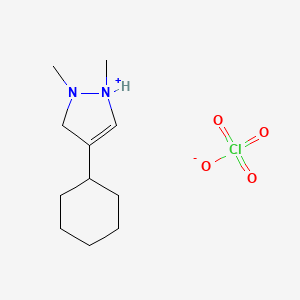
![1-Butoxybenzo[e]pyrene](/img/structure/B14375331.png)
